Ethyl 3-amino-4-hydroxybenzoate
Description
Contextual Significance of Aminobenzoic Acid Derivatives
Aminobenzoic acids and their derivatives are organic compounds that serve as fundamental building blocks in the field of medicinal chemistry. nih.gov These structures, characterized by an amino group and a carboxyl group attached to a benzene (B151609) ring, exhibit significant structural versatility. nih.gov This adaptability allows for various substitutions at both the amino and carboxyl groups, leading to the development of a wide array of molecules with potential therapeutic applications. nih.gov
Historically, derivatives of para-aminobenzoic acid (PABA) have been integral to the synthesis of various drugs. nih.govmdpi.com For instance, they are precursors in the creation of local anesthetics like procaine (B135) and benzocaine, as well as certain sulfonamide antibiotics. youtube.compharmacy180.com The PABA scaffold is found in numerous drugs with diverse therapeutic effects, ranging from antimicrobial and anti-inflammatory to anticancer and antiviral properties. nih.govmdpi.com The ability of these derivatives to act as intermediates in the synthesis of complex heterocyclic compounds further underscores their importance in pharmacological research. nih.gov Their role as essential nutrients for some pathogens, but not for humans, has made them attractive targets for developing antimicrobial agents. mdpi.com
Overview of Ethyl 3-amino-4-hydroxybenzoate in Chemical Biology and Drug Discovery
This compound is an organic compound and a derivative of para-aminobenzoic acid. smolecule.com It is specifically a benzoate (B1203000) ester, which features a benzene ring substituted with an amino group at position 3, a hydroxy group at position 4, and an ethyl ester group. smolecule.comontosight.ai This particular arrangement of functional groups makes it a subject of interest in chemical biology and drug discovery.
The compound is recognized as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. nih.govchemicalbook.com Research into compounds with the 3-amino-4-hydroxybenzoate (3,4-AHBA) core has revealed that this structural motif is associated with antibiotic and antitumor activities. mdpi.com While specific research on this compound is part of a broader investigation into its class of compounds, its unique structure suggests potential for interaction with various biological systems, including enzymes and metabolic pathways. smolecule.com Its utility is being explored in the generation of new compounds through approaches like combinatorial biosynthesis. mdpi.com
Structural Attributes and Research Utility
The molecular structure of this compound (C₉H₁₁NO₃) is key to its utility in research. nih.gov The presence of an amino group, a hydroxyl group, and an ethyl ester on the benzene ring provides multiple reactive sites for chemical modification. smolecule.com This combination of a hydrophilic (amino and hydroxy groups) and a lipophilic (ethyl ester) part gives the molecule distinct physicochemical properties. smolecule.com
These structural features make it a useful starting material for synthesizing various heterocyclic compounds, such as benzimidazoles, which are of pharmacological interest. nih.gov The compound itself and its derivatives are studied for a range of potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.ai The preparation of high-purity 3-amino-4-hydroxybenzoic acids is crucial for their application in creating high-molecular-weight polymers, indicating the industrial relevance of this class of compounds. google.com
Below is a table detailing some of the physicochemical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 13052-92-1 |
| Topological Polar Surface Area | 72.55 Ų |
| InChIKey | WQSOFWIIBNJWSS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)O)N |
Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOFWIIBNJWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Ethyl 3 Amino 4 Hydroxybenzoate
Established Synthetic Routes
The synthesis of Ethyl 3-amino-4-hydroxybenzoate can be achieved through several well-established methodologies. The most common approaches involve the reduction of a nitro-substituted precursor or the esterification of the corresponding carboxylic acid.
Reduction of Ethyl 3-hydroxy-4-nitrobenzoate
A primary and widely employed route to this compound involves the reduction of the nitro group in Ethyl 3-hydroxy-4-nitrobenzoate. This transformation is typically accomplished through catalytic hydrogenation. A variety of catalyst systems can be employed for this purpose, with palladium on carbon (Pd/C) being a common choice. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), under a hydrogen atmosphere. The reduction of the nitro group is highly efficient and selective, leaving the ester and hydroxyl functionalities intact.
Alternative reducing agents can also be utilized. For instance, indium powder in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution has been shown to be effective for the selective reduction of aromatic nitro compounds to their corresponding amines. This method offers an advantage in terms of its ecological friendliness.
| Starting Material | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| Ethyl 3-hydroxy-4-nitrobenzoate | H₂, Pd/C, Ethanol | This compound | High efficiency and selectivity |
| Ethyl 3-hydroxy-4-nitrobenzoate | Indium powder, NH₄Cl, Ethanol/Water | This compound | Ecologically friendly method |
Esterification of 4-amino-3-hydroxybenzoic Acid (for isomer)
While not a direct synthesis of the title compound, the esterification of its isomer, 4-amino-3-hydroxybenzoic acid, provides insight into the chemical transformations of related structures. The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, ethanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed as a byproduct is removed.
The synthesis of 4-amino-3-nitrobenzoic acid methyl ester has been reported as a simple Fischer esterification, highlighting the applicability of this method to substituted aminobenzoic acids.
Utilization as a Synthetic Intermediate in Complex Organic Molecule Synthesis
Amino benzoic acid derivatives, including this compound, are crucial intermediates in the synthesis of a wide array of heterocyclic compounds with potential pharmacological applications. The presence of the ortho-amino and hydroxyl groups makes this compound a particularly useful precursor for the synthesis of benzoxazoles.
The general strategy for benzoxazole (B165842) synthesis involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. In the case of this compound, the amino and hydroxyl groups can react with a suitable one-carbon unit to form the oxazole (B20620) ring. The resulting benzoxazole will bear an ethoxycarbonyl group at the 6-position, which can be further modified.
Furthermore, aminobenzoic acid derivatives are key building blocks for the synthesis of benzimidazoles, another important class of heterocyclic compounds. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common method for constructing the benzimidazole (B57391) core. This compound, with its vicinal amino and hydroxyl groups, can be chemically modified to serve as a precursor to substituted o-phenylenediamines for this purpose.
| Starting Material | Reaction Type | Resulting Heterocycle | Significance |
|---|---|---|---|
| This compound | Condensation with carboxylic acids or derivatives | Benzoxazoles | Core structure in many pharmaceuticals |
| This compound (as a precursor) | Condensation with aldehydes or carboxylic acids | Benzimidazoles | Important pharmacophore |
Reactivity Profiles and Transformative Pathways
The chemical behavior of this compound is dictated by the interplay of its three functional groups. This allows for a range of chemical transformations, including reduction and nucleophilic substitution reactions.
Reduction Reactions
The ethyl ester group of this compound can be reduced to a primary alcohol, yielding (3-amino-4-hydroxyphenyl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester.
It is important to note that LiAlH₄ is a non-selective reducing agent and will also reduce other functional groups if present. However, in the case of this compound, the primary site of reduction under these conditions would be the ester group.
Nucleophilic Substitution Reactions
The amino group in this compound is nucleophilic and can participate in a variety of substitution reactions. These reactions allow for the introduction of new substituents onto the nitrogen atom, further diversifying the synthetic utility of this intermediate.
Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. This can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium salts.
Acylation: The amino group can be readily acylated by reaction with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. This transformation is often used to protect the amino group or to introduce specific acyl moieties into the molecule.
The hydroxyl group can also undergo nucleophilic substitution reactions, such as etherification, although this typically requires activation of the hydroxyl group to make it a better leaving group.
Oxidation Reactions (for isomer)
The oxidation of isomers of this compound, such as Ethyl 4-aminobenzoate (B8803810), provides insight into the reactivity of the aminobenzoate scaffold. These reactions can lead to the formation of various products depending on the oxidant and reaction conditions.
One notable study investigated the degradation of Ethyl 4-aminobenzoate (Et-PABA) using a UV-activated persulfate (UV/PDS) oxidation process. This advanced oxidation process is effective in removing the compound from aqueous solutions. The degradation involves the generation of highly reactive sulfate (B86663) radicals, which attack the Et-PABA molecule. The reaction proceeds through several transformation products (TPs), indicating multiple reaction pathways including hydroxylation, oxidation or removal of the amino group, and cleavage of the ester bond.
The efficiency of this degradation process is influenced by various factors. The initial concentration of Et-PABA, the concentration of persulfate, and the UV intensity all play a role in the reaction kinetics. The degradation rate has been observed to be as high as 96.5% within 10 minutes in tap water, demonstrating the potential of this method for water treatment applications.
Below is a table summarizing the key findings from a study on the UV/PDS oxidation of Ethyl 4-aminobenzoate.
Table 1: Degradation of Ethyl 4-aminobenzoate (Et-PABA) by UV/PDS Process
| Parameter | Condition | Removal Efficiency | Reaction Time |
| Process | UV alone | 23.7% | 30 min |
| PDS alone | Low | 30 min | |
| UV/PDS | 98.7% | 30 min | |
| Initial Et-PABA Concentration | 0.05 mM | 98.7% | 30 min |
| PDS Concentration | 2 mM | 98.7% | 30 min |
| UV Intensity | 0.92 mW·cm⁻² | 98.7% | 30 min |
| Water Matrix | Pure Water | ~98% | 20 min |
| Tap Water | 96.5% | 10 min | |
| Surface Water | 94.3% | 20 min |
Another relevant oxidation study involves the parent acid of an isomer, p-aminobenzoic acid (PABA), with potassium permanganate (B83412) (KMnO4) in an acidic medium. The reaction kinetics were found to be first order with respect to the oxidant, the substrate (PABA), and the acid (H2SO4). The rate of the reaction is influenced by temperature and the solvent used. For instance, the rate constant increases with an increase in the percentage of acetic acid in the solvent mixture. This is attributed to the ionizing nature of acetic acid, which can catalyze the reaction.
The thermodynamic parameters for this reaction, including the free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS), have been determined, providing further insight into the reaction mechanism.
Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of p-Aminobenzoic Acid by Acidic KMnO4
| Parameter | Value |
| Order of Reaction (with respect to Oxidant) | First Order |
| Order of Reaction (with respect to Substrate) | First Order |
| Order of Reaction (with respect to Acid) | First Order |
| Effect of Acetic Acid on Rate Constant | Increases with increasing percentage |
| Enthalpy of Activation (ΔH) | Moderate |
| Entropy of Activation (ΔS) | Favorable |
| Free Energy of Activation (ΔG) | Spontaneous |
These studies on the isomers of this compound highlight the susceptibility of the aminobenzoate structure to oxidation, leading to a variety of transformation products. The reaction pathways and kinetics are highly dependent on the specific isomer, the oxidizing agent, and the reaction conditions.
Advanced Research on Derivatives and Analogs of Ethyl 3 Amino 4 Hydroxybenzoate
Benzoxazole (B165842) Derivatives
The ortho-disposed amino and hydroxyl groups in ethyl 3-amino-4-hydroxybenzoate make it an ideal precursor for the synthesis of the benzoxazole ring system.
Synthesis and Functionalization
The synthesis of benzoxazole derivatives from this compound can be achieved through several established routes. A common method involves the condensation of the ortho-aminophenol core with carboxylic acids or their derivatives. For instance, refluxing methyl-3-amino-4-hydroxybenzoate with 2-chloro-4-nitrobenzoic acid for an extended period yields the corresponding methyl 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate. orientjchem.org This initial benzoxazole can then be further functionalized.
Modern synthetic methodologies have been employed to enhance the efficiency and sustainability of benzoxazole synthesis. These include microwave-assisted and ultrasound-assisted techniques, mechanochemical reactions, and reactions in deep eutectic solvents (DES). nih.govmdpi.com A general three-step process often involves:
Alkylation or acylation of a related hydroxy benzaldehyde.
Condensation with an ortho-aminophenol to form a Schiff base.
Cyclocondensation to form the benzoxazole ring. nih.govmdpi.com
For example, the target 2-(3,4-disubstituted phenyl)benzoxazole derivatives can be synthesized via the cyclocondensation of Schiff bases using sodium cyanide in the presence of oxygen. nih.govmdpi.com Various synthetic approaches are summarized in the table below.
| Method | Reagents/Conditions | Duration | Key Feature |
| Conventional | NaCN/DMF/O₂, room temperature | 7–9 hours | Standard laboratory conditions |
| Microwave-assisted | NaCN/DMF/O₂, 600 W, 50 °C | 3 hours | Rapid heating, reduced time |
| Ultrasound-assisted | NaCN/DMF/O₂, 50 °C | 2 hours | Sonochemical enhancement |
| Mechanochemical | NaCN/DMF/O₂, 14 Hz | 2 hours | Solvent-free or reduced solvent |
| Deep Eutectic Solvent | NaCN/DMF/O₂, 40 °C | 3 hours | Green, recyclable solvent system |
Functionalization of the benzoxazole core is a key area of research. The ester group on the benzoxazole ring, derived from the initial this compound, is a versatile handle for further modifications. For example, it can be converted into a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303). orientjchem.orgnih.gov This hydrazide intermediate is a crucial building block for creating more complex derivatives, such as Schiff bases or other heterocyclic rings. orientjchem.org
Benzoxazole-Schiff Base Hybrids
Benzoxazole-Schiff base hybrids are a significant class of derivatives synthesized from this compound. The synthesis typically involves a multi-step process. First, the benzoxazole core is formed and functionalized with a hydrazide group, as described previously. This key intermediate, a benzoxazole acetohydrazide, is then condensed with various substituted aromatic aldehydes to yield the final Schiff base hybrids (hydrazones). orientjchem.orgnih.gov
The general synthetic route can be outlined as follows:
Benzoxazole formation: Reaction of methyl-3-amino-4-hydroxybenzoate with an appropriate carboxylic acid (e.g., 2-chloro-4-nitrobenzoic acid) to form the methyl benzoxazole-5-carboxylate. orientjchem.org
Hydrazide formation: Treatment of the resulting ester with hydrazine hydrate in ethanol (B145695) under reflux to produce the benzoxazole hydrazide. orientjchem.org
Schiff base formation: Condensation of the benzoxazole hydrazide with various aromatic aldehydes in a suitable solvent under reflux for 12-14 hours. orientjchem.org
The structures of these newly synthesized compounds are typically confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry. orientjchem.orgijpsjournal.com For example, the ¹H-NMR spectra of synthesized benzoxazole Schiff bases show characteristic signals for the azomethine proton (-N=CH-) and the -NH proton of the hydrazone linkage. ijpsjournal.com
A study detailed the synthesis of twelve novel Schiff bases of benzoxazole using this approach, with the final products characterized by their physical and spectral data. orientjchem.orgresearchgate.net
| Compound ID | R-group on Aldehyde | Molecular Formula | Melting Point (°C) |
| 3a | H | C₂₁H₁₃ClN₄O₄ | 210-212 |
| 3b | 2-Cl | C₂₁H₁₂Cl₂N₄O₄ | 215-217 |
| 3c | 3-Cl | C₂₁H₁₂Cl₂N₄O₄ | 210-212 |
| 3d | 4-Cl | C₂₁H₁₂Cl₂N₄O₄ | 220-222 |
| 3e | 2,6-dichloro | C₂₁H₁₁Cl₃N₄O₄ | 230-232 |
Triazole and Thiadiazole Derivatives
The ester and amino functionalities of this compound can be chemically manipulated to construct triazole and thiadiazole heterocyclic systems. This usually involves converting the ester to a hydrazide, which then serves as a key precursor.
Fused 1,2,4-Triazolo-1,3,4-Thiadiazoles
The synthesis of fused 1,2,4-triazolo[3,4-b] scirp.orgnih.govnih.govthiadiazoles represents an advanced application of derivatives from the parent compound. The general strategy involves the initial synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate. This triazole is then subjected to cyclocondensation reactions with various reagents to form the fused bicyclic system. nih.gov
While direct synthesis from this compound is complex, the pathway involves converting the starting material into a 4-hydroxy-3-aminobenzoic acid hydrazide. This hydrazide is then reacted to form the crucial 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediate. The final step is the cyclocondensation of this triazole with reagents such as substituted aromatic acids or phenacyl bromides. nih.gov For instance, the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various aromatic acids leads to the formation of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles. nih.gov Another study showed the reaction of a similar triazole-thiol intermediate with hetero aromatic aldehydes to yield the fused thiadiazole system. nih.gov
4,5-Disubstituted-1,2,4-Triazoles
The synthesis of 4,5-disubstituted-1,2,4-triazoles can also be accomplished starting from a hydrazide derivative of this compound. A common method is the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides. scirp.org
The synthetic pathway involves these key steps:
Hydrazide Synthesis: Conversion of this compound to its corresponding hydrazide.
Thiosemicarbazide Formation: Reaction of the hydrazide with various substituted isothiocyanates to yield N,N'-disubstituted thiosemicarbazides.
Cyclization: Base-catalyzed intramolecular cyclization of the thiosemicarbazides, which results in the formation of 4,5-disubstituted-1,2,4-triazole-3-thiols. scirp.org
The structures of these triazoles are confirmed by FT-IR, ¹H-NMR, and elemental analysis. scirp.org For example, the ¹H-NMR spectrum of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione showed characteristic multiplets for the cyclohexyl protons between 1.25-1.81 ppm and aromatic protons between 7.32-7.38 ppm. scirp.org
| Compound Name | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H-NMR, DMSO-d₆, δ ppm) |
| 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 68 | 198 | 1.25-1.81 (m, 10H, cyclohexyl), 4.38 (m, 1H, CH-N), 7.32-7.38 (m, 5H, Aromatic), 9.0 (bs, 1H, NH/SH) |
| 4-Cyclohexyl-5-(2-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 75.4 | 200 | 1.23-1.79 (m, 10H, cyclohexyl), 4.28 (m, 1H, CH-N), 7.29-8.47 (m, 4H, pyridyl), 12.65 (s, 1H, SH/NH) |
| 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 68 | 156 | 1.25-1.79 (m, 10H, cyclohexyl), 3.36 (s, 2H, CH₂-Ph), 4.50 (m, 1H, CH-N), 7.25-7.43 (m, 5H, aromatic) |
Benzimidazole (B57391) and Benzothiazole (B30560) Derivatives
Aminobenzoic acid derivatives, such as this compound, are valuable intermediates for synthesizing various heterocyclic compounds, including benzimidazoles. nih.gov To create benzimidazole or benzothiazole derivatives, the 4-hydroxy group of the parent compound must be modified into an amino or thiol group, respectively, to form the required ortho-phenylenediamine or ortho-aminothiophenol precursor.
Once the appropriate precursor is obtained, the synthesis of benzimidazole and benzothiazole derivatives typically involves condensation with aldehydes or acyl chlorides. researchgate.net Numerous catalytic systems have been developed to facilitate these reactions under mild and environmentally friendly conditions. researchgate.net For example, an efficient synthesis of these derivatives can be achieved by reacting arylaldehydes with ortho-phenylenediamine or 2-aminothiophenol. researchgate.net
A more complex approach involves creating hybrid molecules. For instance, a 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative was synthesized by first preparing 2-(chloromethyl)-1H-benzo[d]imidazole and benzo[d]oxazole-2-thiol separately, and then reacting them together. nih.gov Another general strategy for preparing benzothiazole, benzimidazole, and benzoxazole derivatives involves the alkylation of a key intermediate like 2-mercapto-6-aminobenzothiazole, followed by acylation to yield the final product. mdpi.com This highlights the modular nature of synthesizing these heterocyclic systems.
Schiff Base Ligands and Metal Complexes
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.net The amino group of this compound can react with various aldehydes and ketones to form Schiff base ligands. These ligands possess multiple donor sites—typically the azomethine nitrogen and the phenolic oxygen—that can coordinate with metal ions to form metal complexes. semanticscholar.org
The process of chelation, where the Schiff base ligand binds to a central metal ion, often results in enhanced biological activity compared to the free ligand. mdpi.com This is attributed to the properties of the resulting metal complex, which can facilitate permeation into cells. mdpi.com Research into Schiff base metal complexes is extensive, with studies focusing on their synthesis, characterization, and potential applications stemming from their diverse biological activities, which include antimicrobial, antifungal, and antitumor properties. nih.govmdpi.comnanobioletters.com The specific coordination geometry and properties of the metal complexes depend on the metal ion and the structure of the Schiff base ligand. semanticscholar.orgnih.gov
Table 1: General Characteristics of Schiff Base Metal Complexes
| Feature | Description |
| Synthesis | Condensation reaction between a primary amine (e.g., this compound) and a carbonyl compound (aldehyde/ketone). nih.gov |
| Coordination | Ligands typically bind to metal ions via azomethine nitrogen and other donor atoms like phenolic oxygen. nih.gov |
| Metal Ions | A wide variety of transition metals can be used, including Co(II), Ni(II), Cu(II), and Zn(II). semanticscholar.orgmdpi.com |
| Properties | Often exhibit enhanced biological activity compared to the uncomplexed Schiff base ligand. mdpi.com |
Biocatalytically Generated 1,4-Benzoxazines
1,4-Benzoxazines are heterocyclic compounds that form the core structure of many pharmacologically important molecules. ijpsjournal.comresearchgate.netbenthamscience.com A sustainable and efficient method for their synthesis involves the biocatalytic oxidation of o-aminophenols. This compound, being an o-aminophenol derivative, is a suitable precursor for this process.
The synthesis is typically a "one-pot, two-step" procedure. First, an enzyme, such as horseradish peroxidase, catalyzes the oxidation of the o-aminophenol substrate. This enzymatic step is considered a green chemistry alternative to conventional methods that use stoichiometric chemical oxidants. The oxidation generates a highly reactive o-quinone imine intermediate. In the second step, this intermediate undergoes an in situ inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction with a suitable dienophile to form the 1,4-benzoxazine scaffold. This biocatalytic approach offers advantages such as mild reaction conditions (ambient temperature and pH in aqueous solutions) and high chemoselectivity.
Naturally Occurring Derivatives: Ahbamycins from Streptomyces argillaceus
The bacterium Streptomyces argillaceus is a known producer of various specialized metabolites. researchgate.netdiscovery.csiro.aunih.gov Recent research has uncovered a new family of natural products derived from 3-amino-4-hydroxybenzoate (3,4-AHBA), named ahbamycins (AHBs). researchgate.net These compounds were discovered through genome mining techniques aimed at activating "cryptic" or silent biosynthetic gene clusters within the bacterium's DNA.
Discovery and Biosynthesis Gene Clusters
The discovery of ahbamycins was the result of a targeted genome mining strategy that moved beyond standard bioinformatics tools. Researchers searched the Streptomyces argillaceus genome for genes encoding Streptomyces Antibiotic Regulatory Proteins (SARPs), which are known to act as pathway-specific activators. This approach led to the identification of a previously unretrieved cryptic biosynthetic gene cluster (BGC), which was named the "ahb" cluster. researchgate.net
A BGC is a group of genes located in close proximity on the chromosome that are collectively responsible for the biosynthesis of a specialized metabolite. frontiersin.orgresearchgate.netwikipedia.org Activation of the ahb cluster was achieved by overexpressing three of its regulatory genes, which triggered the production and chemical characterization of the ahbamycins. researchgate.net This ahb cluster is reportedly highly conserved in other Streptomyces strains, suggesting a significant ecological role for the compounds it produces. researchgate.net
Combinatorial Biosynthesis Approaches
The identification and characterization of the ahb BGC in S. argillaceus present significant opportunities for combinatorial biosynthesis. This technique involves the genetic manipulation of biosynthetic pathways to create novel chemical structures. nih.gov By modifying the genes within the ahb cluster or introducing genes from other pathways, it is possible to generate new derivatives of ahbamycins that are not produced naturally. This approach could lead to the creation of a library of related compounds with potentially improved or altered biological activities.
Hybrid Compound Identification (AHB18)
A tangible outcome of manipulating the ahbamycin pathway was the creation of a novel hybrid compound, designated ahbamycin 18 (AHB18). researchgate.net This molecule was generated by overexpressing three specific genes from the ahb cluster (ahbH, ahbI, and ahbL2), which are involved in the synthesis and activation of the 3,4-AHBA precursor. researchgate.net
The resulting compound, AHB18, is a hybrid structure formed from a metabolic crosstalk between two distinct biosynthetic pathways in S. argillaceus: the ahbamycin (AHB) pathway and the argimycin P (ARP) pathway. It consists of a 3,4-AHBA moiety fused to a bicyclic derivative characteristic of the ARP compounds. The successful generation of AHB18 serves as a proof of concept for the potential of combinatorial biosynthesis within this system to create new chemical entities. researchgate.net
Local Anesthetic Analogs (e.g., 2-(Diethylamino)this compound)
The core structure of this compound is related to the amino ester class of local anesthetics. mdpi.comnih.gov These anesthetics typically consist of three molecular components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. nih.gov This structure is exemplified by procaine (B135) (Novocaine), which is 2-(diethylamino)ethyl 4-aminobenzoate (B8803810). wikipedia.org Local anesthetics function by blocking sodium channels in nerve fibers, which prevents the transmission of pain signals. wikipedia.orgbritannica.com
An analog directly derived from the subject compound's isomeric precursor is 2-(Diethylamino)this compound, also known as Despropyl Proparacaine. synzeal.com This compound maintains the key structural features required for local anesthetic activity: the aminohydroxybenzoate ring (lipophilic part), the ester linkage, and the diethylaminoethyl chain (hydrophilic amine part). Another related analog is hydroxyprocaine, or 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, which is also a local anesthetic. biosynth.com These analogs demonstrate how modifications to the aromatic ring of the basic procaine structure can be explored to develop new compounds with potential therapeutic applications. mdpi.com
Table 2: Comparison of Procaine and Related Analogs
| Compound Name | Aromatic Ring Structure | Chemical Formula | Key Feature |
| Procaine | 4-aminobenzoate | C13H20N2O2 | The archetypal amino ester local anesthetic. wikipedia.org |
| Hydroxyprocaine | 4-amino-2-hydroxybenzoate | C13H20N2O3 | A hydroxylated analog of procaine. biosynth.com |
| Despropyl Proparacaine | 3-amino-4-hydroxybenzoate | C13H20N2O3 | An analog with a different substitution pattern on the aromatic ring. synzeal.com |
Pharmacological and Biological Activities of Ethyl 3 Amino 4 Hydroxybenzoate and Its Research Relevant Derivatives
Antioxidant Activity and Oxidative Stress Modulation
Research into the derivatives of Ethyl 3-amino-4-hydroxybenzoate, particularly Ethyl 3,4-dihydroxybenzoate (EDHB), has revealed significant antioxidant activities and the ability to modulate oxidative stress. EDHB, a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs), demonstrates cytoprotective effects against oxidative damage. nih.gov
Glutathione (B108866) (GSH) is a critical endogenous antioxidant that protects cells by directly scavenging reactive oxygen species (ROS). nih.gov Studies on the research-relevant derivative, Ethyl 3,4-dihydroxybenzoate (EDHB), have shown that treatment with this compound confers an enhanced antioxidant status by increasing the levels of glutathione. nih.govnih.gov An increase in GSH levels indicates an improved antioxidant capacity, which helps in cellular protection. nih.gov In one study, a significant increase in GSH levels was observed in cell groups treated with EDHB, highlighting an improved antioxidant status. nih.gov
The cellular antioxidant defense system includes crucial enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). Research has demonstrated that Ethyl 3,4-dihydroxybenzoate (EDHB) treatment enhances the levels of these antioxidant enzymes. nih.govnih.gov This modulation of the antioxidant enzyme system is a key mechanism for its protective effects against oxidative stress. By augmenting the levels of SOD and GPx, EDHB helps to neutralize harmful reactive oxygen species, thus protecting cells from damage. nih.govnih.gov
Table 1: Effect of Ethyl 3,4-dihydroxybenzoate (EDHB) on Antioxidant Markers
| Antioxidant Marker | Observed Effect of EDHB Treatment | Reference |
|---|---|---|
| Glutathione (GSH) | Increased levels | nih.govnih.gov |
| Superoxide Dismutase (SOD) | Increased levels | nih.govnih.gov |
| Glutathione Peroxidase (GPx) | Increased levels | nih.govnih.gov |
Ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as a unique preconditioning agent that can alleviate hypoxia-mediated oxidative damage. nih.gov As an inhibitor of prolyl hydroxylase (PHD), EDHB can stabilize the Hypoxia-Inducible Factor (HIF-1α), a primary regulator of the cellular response to hypoxia. nih.govnih.gov Preconditioning with EDHB has been shown to significantly improve cellular viability and reduce oxidative stress markers, such as protein oxidation and malondialdehyde, in L6 myoblast cells exposed to hypoxic conditions. nih.govnih.gov Furthermore, in animal models of acute hypobaric hypoxia, EDHB supplementation effectively reduced cerebral edema and vascular leakage. nih.govdoi.org These findings underscore the cytoprotective efficacy of EDHB against hypoxia-induced damage. nih.gov
Anti-inflammatory and Analgesic Properties
The derivative Ethyl 3,4-dihydroxybenzoate (EDHB) is known to possess anti-inflammatory properties in addition to its antioxidant effects. nih.govchemicalbook.com These properties are attributed to its ability to modulate key inflammatory pathways and mediators.
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). While this is a well-established anti-inflammatory mechanism, the available research literature does not prominently feature direct cyclooxygenase inhibition as a primary mechanism of action for this compound or its derivative EDHB.
Research has shown that Ethyl 3,4-dihydroxybenzoate (EDHB) effectively modulates inflammatory responses by influencing various inflammatory mediators. nih.govmedchemexpress.com Studies in rat models of hypobaric hypoxia demonstrated that EDHB supplementation leads to a significant downregulation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) in the brain. nih.govdoi.orgnih.gov
This modulation extends to cytokines, with EDHB treatment curtailing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). medchemexpress.comnih.gov Concurrently, there is a noted decrement in other pro-inflammatory markers like Interferon-gamma and Monocyte Chemoattrapant Protein-1, and an increase in the anti-inflammatory cytokine Interleukin-10. nih.gov Additionally, EDHB promotes an increase in potent anti-inflammatory and antioxidant proteins, including Heme-oxygenase I (HO-1) and metallothioneins. doi.orgnih.gov
Table 2: Effect of Ethyl 3,4-dihydroxybenzoate (EDHB) on Inflammatory Mediators
| Inflammatory Mediator | Observed Effect of EDHB Treatment | Reference |
|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Downregulated expression | nih.govdoi.orgnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulated | medchemexpress.comnih.gov |
| Interleukin-6 (IL-6) | Downregulated | medchemexpress.comnih.gov |
| Interleukin-10 (IL-10) | Increased | nih.gov |
| Heme-oxygenase I (HO-1) | Increased expression | doi.orgnih.gov |
Antimicrobial Efficacy
The aminohydroxybenzoic acid framework is a key component in various natural and synthetic compounds exhibiting antimicrobial properties. While studies may not always focus on the ethyl ester form specifically, the broader family of 3-amino-4-hydroxybenzoic acid derivatives has been investigated for its ability to combat pathogenic bacteria and fungi.
Derivatives of the aminobenzoic acid structure have demonstrated notable activity against challenging bacterial pathogens. For instance, research on 3-hydroxybenzoic acid (3-HBA), a related phenolic acid, has shown its potential as a biofilm-disrupting agent against clinical isolates of Acinetobacter baumannii, a bacterium known for its high rates of antibiotic resistance. researchgate.net At sub-inhibitory concentrations, 3-HBA was found to significantly reduce biofilm formation and the production of extracellular polymeric substances (EPS), which are crucial for biofilm integrity. researchgate.net
One study documented that at a concentration of 0.078 mg/mL, 3-HBA reduced biofilm formation in two different clinical isolates of A. baumannii by 61.22% and 59.21%, respectively. researchgate.net This disruption of biofilms suggests a potential therapeutic avenue for tackling persistent and difficult-to-treat infections caused by this pathogen. researchgate.net Furthermore, various synthetic derivatives incorporating aminobenzoic acid-related structures are being explored for their efficacy against multidrug-resistant bacteria, including Pseudomonas aeruginosa. nih.govnih.gov
Table 1: Effect of 3-Hydroxybenzoic Acid (3-HBA) on A. baumannii Biofilm Formation
| A. baumannii Isolate | 3-HBA Concentration (mg/mL) | Biofilm Inhibition (%) | Reference |
|---|---|---|---|
| LSAB-04 | 0.078 | 61.22 | researchgate.net |
| LSAB-06 | 0.078 | 59.21 | researchgate.net |
The search for novel antifungal agents has also led to the investigation of aminobenzoic acid derivatives. Studies have shown that compounds derived from this structural class possess activity against medically important fungal strains like Candida albicans. mdpi.comnih.gov For example, research into 2-aminobenzoic acid derivatives demonstrated fungistatic activity, with the ability to inhibit the growth of ocular C. albicans isolates. mdpi.com
The minimum inhibitory concentration (MIC), a measure of antifungal potency, was determined for several of these derivatives. Certain compounds exhibited MIC90 values (the concentration required to inhibit 90% of fungal growth) as low as 70 µg/mL. mdpi.com Other research has explored esters derived from benzoic acid, noting that modifications to the core structure can lead to potent antifungal activity against various Candida species. nih.gov
Table 2: Antifungal Activity of 2-Aminobenzoic Acid Derivatives against C. albicans
| Compound Type | MIC90 Value (µg/mL) | Reference |
|---|---|---|
| 2-Aminobenzoic Acid Derivative 1 | 70 | mdpi.com |
| 2-Aminobenzoic Acid Derivative 2 | 70 | mdpi.com |
| 2-Aminobenzoic Acid Derivative 3 | 200 | mdpi.com |
| 2-Aminobenzoic Acid Derivative 4 | 175 | mdpi.com |
A key mechanism through which derivatives of the aminohydroxybenzoic acid scaffold exert their antimicrobial effects is through the inhibition of bacterial topoisomerases. nih.govnih.gov The related compound, 3-amino-5-hydroxybenzoic acid (AHBA), is a well-established precursor in the biosynthesis of the ansamycin (B12435341) class of antibiotics, which includes rifamycin. nih.gov Ansamycins are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes that control the topological state of DNA during replication, transcription, and repair. nih.govnih.gov
This class of inhibitors, often referred to as Novel Bacterial Topoisomerase Inhibitors (NBTIs), binds to a distinct site on the enzyme-DNA complex, preventing the re-ligation of cleaved DNA strands. nih.govresearchgate.net This action leads to an accumulation of DNA breaks and ultimately results in bacterial cell death. researchgate.net The role of the aminohydroxybenzoic acid unit as a foundational starter for these powerful inhibitors highlights its importance in the development of antibiotics with this specific and effective mechanism of action. nih.gov
Anticancer and Antitumor Potential
Beyond its antimicrobial applications, the 3-amino-4-hydroxybenzoic acid moiety is a critical component of natural products and synthetic derivatives that exhibit significant anticancer and antitumor properties.
Derivatives of aminohydroxybenzoic acid have been synthesized and evaluated for their ability to kill cancer cells in vitro. A study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide, a closely related structure, demonstrated cytotoxic activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov Similarly, 3-hydroxybenzoic acid has been shown to induce a dose-dependent decrease in the viability of MCF-7 breast cancer cells. researchgate.net At a concentration of 0.078 mg/mL, it reduced MCF-7 cell viability by 43.67%. researchgate.net These findings indicate that the aminohydroxybenzoic acid scaffold can be chemically modified to produce compounds with potent antiproliferative effects against various types of cancer. nih.gov
Table 3: In Vitro Cytotoxicity of Hydroxybenzoic Acid Derivatives
| Compound | Cancer Cell Line | Concentration (mg/mL) | Effect | Reference |
|---|---|---|---|---|
| 3-Hydroxybenzoic Acid | MCF-7 (Breast Cancer) | 0.078 | 43.67% decrease in cell viability | researchgate.net |
| 3-amino-4-hydroxybenzenesulfonamide derivatives | U-87 (Glioblastoma) | Varies by derivative | Demonstrated activity | nih.gov |
| 3-amino-4-hydroxybenzenesulfonamide derivatives | MDA-MB-231 (Breast Cancer) | Varies by derivative | Demonstrated activity | nih.gov |
Recent advances in genome mining have uncovered a direct link between 3-amino-4-hydroxybenzoate (3,4-AHBA) and a new family of natural products named Ahbamycins . nih.gov A cryptic biosynthesis gene cluster, termed ahb, was discovered in the bacterium Streptomyces argillaceus and was found to be responsible for producing these compounds. nih.gov
The discovery of Ahbamycins is significant because they are metabolites derived from 3,4-AHBA, a precursor that is noted for its association with antibiotic and antitumor activity. nih.gov This finding opens a new frontier for the exploration and development of novel antitumor agents based on the Ahbamycin structure. The broader family of natural products derived from the related precursor 3-amino-5-hydroxybenzoic acid, such as the ansamitocins (bacterially produced maytansinoids), are known for their potent cytotoxic activity and have been investigated for use as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. acs.org The identification of the Ahbamycin family further solidifies the role of the aminohydroxybenzoic acid scaffold as a key starting point for the biosynthesis of powerful antitumor compounds. nih.gov
Anticonvulsant Activity
The anticonvulsant potential of derivatives of this compound has been investigated using standardized preclinical screening models. These models are crucial for the early identification of novel antiepileptic drug candidates.
The Maximal Electroshock Seizure (MES) test is a widely used preclinical model for identifying anticonvulsant drugs that may be effective against generalized tonic-clonic seizures. mdpi.comuc.pt The model assesses the ability of a compound to prevent the spread of seizures through neural tissue. uc.pt
In a study focused on newly synthesized hydrazone derivatives of this compound, several compounds were evaluated for their bioactivity using the MES method. ijpsr.com Among the series of tested compounds, two specific derivatives, identified as 3d and 3o , demonstrated significant anticonvulsant activity. ijpsr.com These compounds were found to be the most active in the MES test, showing efficacy at a 30 mg/kg dose with a prolonged duration of action. ijpsr.com Their performance was noted to be comparable to that of the established antiepileptic drugs phenytoin (B1677684) and carbamazepine. ijpsr.com
| Compound Derivative | Effective Dose (MES Test) | Observed Activity/Comparison |
|---|---|---|
| 3d | 30 mg/kg | Most active; prolonged duration; comparable to phenytoin and carbamazepine. ijpsr.com |
| 3o | 30 mg/kg | Most active; prolonged duration; comparable to phenytoin and carbamazepine. ijpsr.com |
The subcutaneous Pentylenetetrazole (scPTZ) seizure model is another critical tool in anticonvulsant drug discovery, primarily used to identify agents that may protect against myoclonic and absence (petit mal) seizures. mdpi.comnih.gov This chemoconvulsant model works by lowering the seizure threshold.
The same series of hydrazide-hydrazone derivatives of this compound were also screened using the scPTZ method. ijpsr.com While the study highlighted the potent activity of compounds 3d and 3o in the MES test, it also confirmed the evaluation of all synthesized compounds in the scPTZ model. ijpsr.com However, among the compounds tested, only one derivative, 3b , was reported to be active in the scPTZ test. nih.gov This suggests a degree of selectivity in the anticonvulsant profile of these derivatives, with more compounds showing efficacy against seizure spread (MES model) than against seizure threshold (scPTZ model). ijpsr.comnih.gov
Enzyme Regulation and Interaction Studies
Beyond anticonvulsant activity, this compound and its parent acid have been identified as modulators of key enzymatic pathways involved in cellular signaling and metabolism.
Prolyl Hydroxylase Domain (PHD) enzymes are critical oxygen sensors in cells that regulate the stability of Hypoxia-Inducible Factor (HIF). nih.gov By inhibiting PHDs, the HIF pathway can be activated, mimicking a hypoxic response that is beneficial in various pathological conditions. wikipedia.org
While direct studies on this compound are limited, extensive research has been conducted on the closely related analog, Ethyl 3,4-dihydroxybenzoate (EDHB) , a known PHD inhibitor. nih.govnih.govtargetmol.com EDHB competitively inhibits PHD enzymes, leading to the stabilization and accumulation of the HIF-1α protein under normal oxygen conditions. nih.gov This stabilization allows HIF-1α to promote the transcription of genes involved in adaptive responses to hypoxia. nih.gov For instance, treatment of human cell lines with EDHB increased HIF-1α protein levels. nih.gov Furthermore, EDHB has been shown to induce the expression of Heme Oxygenase-1 (HO-1), an essential enzyme in heme catabolism, through a mechanism that can be independent of HIF-1α. nih.gov
| Enzyme/Factor | Effect of EDHB | Mechanism/Outcome |
|---|---|---|
| Prolyl Hydroxylase Domain (PHD) | Inhibition | Acts as a competitive inhibitor. nih.gov |
| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Increased protein levels/stabilization | Accumulates under normoxia, leading to activation of hypoxia-responsive genes. nih.gov |
| Heme Oxygenase-1 (HO-1) | Induced mRNA expression | Regulates HO-1 expression, in some cases via a HIF-1α-independent mechanism. nih.gov |
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct domains: a C-terminal hydrolase domain and an N-terminal phosphatase (N-phos) domain. nih.govresearchgate.net The function of the N-phos domain has been poorly understood due to a lack of selective inhibitors. nih.gov
Recent research has identified 3-amino-4-hydroxy benzoic acid , the parent acid of this compound, as a selective, competitive inhibitor of the N-terminal phosphatase activity of sEH. This finding is significant as it provides a valuable chemical tool to study the physiological role of this enzyme domain.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
|---|---|---|---|
| 3-amino-4-hydroxy benzoic acid | sEH N-terminal phosphatase (N-phos) | 11.7 µM | Competitive |
The interactions of this compound and its related compounds with metabolic pathways are multifaceted.
Lipid Metabolism: The inhibition of the sEH phosphatase domain by 3-amino-4-hydroxybenzoic acid directly implicates it in lipid signaling pathways. The sEH enzyme is a key regulator of inflammation and metabolism, partly through its hydrolysis of epoxy fatty acids. researchgate.net Modulating the phosphatase activity could represent a novel mechanism for influencing these pathways.
Heme Catabolism: The related compound EDHB induces Heme Oxygenase-1 (HO-1), a crucial enzyme in heme breakdown and a component of the cellular stress response. nih.gov This demonstrates an interaction with the metabolic pathway responsible for heme degradation.
Bacterial Metabolism: In microorganisms like Bordetella sp., 4-amino-3-hydroxybenzoic acid is metabolized via a modified meta-cleavage pathway, breaking down the aromatic ring into intermediates like 2-hydroxymuconic 6-semialdehyde, which are then funneled into central metabolism, ultimately yielding pyruvate. nih.gov
Structure-Activity Relationship: For the anticonvulsant hydrazone derivatives, research has shown that increased lipophilicity is directly related to their anticonvulsant activity, suggesting that metabolic factors such as distribution and cell permeability play a key role in their biological function. ijpsr.com
Compound Reference Table
| Compound Name | Abbreviation/Identifier |
|---|---|
| This compound | - |
| Ethyl 3,4-dihydroxybenzoate | EDHB |
| 3-amino-4-hydroxy benzoic acid | - |
| Pentylenetetrazole | PTZ |
| Phenytoin | - |
| Carbamazepine | - |
| Pyruvic acid | - |
| 2-hydroxymuconic 6-semialdehyde | - |
Inhibition of Hydroxylases (e.g., 4-Hydroxybenzoate 1-hydroxylase, 4-Hydroxybenzoate 3-monooxygenase)
There is currently no scientific literature available to substantiate a discussion on the inhibitory effects of this compound or its derivatives on 4-Hydroxybenzoate 1-hydroxylase or 4-Hydroxybenzoate 3-monooxygenase.
Mechanism of Action Investigations
Molecular Interactions with Biological Systems
The molecular interactions of Ethyl 3-amino-4-hydroxybenzoate with biological systems are predicated on its chemical structure, which allows for various types of non-covalent bonding. The presence of amino (-NH2) and hydroxyl (-OH) groups, in addition to the ester functional group, facilitates the formation of hydrogen bonds with biological macromolecules such as proteins and nucleic acids.
An understanding of these interactions can be extrapolated from the crystal structure of a closely related derivative, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. In its crystalline form, this molecule engages in a three-dimensional network of intermolecular hydrogen bonds. Specifically, it forms O—H⋯N and N—H⋯O hydrogen bonds nih.gov. This capacity for hydrogen bonding is a key determinant of how this compound could potentially interact with the active sites of enzymes or the binding pockets of receptors. The benzoate (B1203000) group of this derivative is noted to be essentially planar, which would also influence its stacking interactions with aromatic residues in proteins nih.gov.
While direct studies on this compound are limited, the behavior of structurally similar compounds provides further insight. For instance, aminobenzoic acid derivatives are recognized as important intermediates in the synthesis of various pharmacologically active heterocyclic compounds nih.gov. The specific arrangement of the amino and hydroxyl groups on the benzene (B151609) ring of this compound would dictate its specific interactions and biological activity.
Role of Reactive Intermediates from Nitro Group Reduction
This compound is commonly synthesized through the chemical reduction of its nitro precursor, Ethyl 3-nitro-4-hydroxybenzoate. This reduction process is a critical step that involves the conversion of the nitro group (-NO2) into an amino group (-NH2). This transformation proceeds through a series of reactive intermediates that can have their own biological implications.
The reduction of a nitroaromatic compound typically involves a six-electron transfer process. The initial two-electron reduction of the nitro group leads to the formation of a nitroso intermediate (R-NO). A subsequent two-electron reduction converts the nitroso group to a hydroxylamine (B1172632) intermediate (R-NHOH). The final two-electron reduction of the hydroxylamine yields the corresponding amine (R-NH2).
Enzymatic Inhibition Pathways and Molecular Docking Insights
While direct enzymatic inhibition and molecular docking studies for this compound are not extensively documented, significant insights can be drawn from the closely related compound, Ethyl 3,4-dihydroxybenzoate (EDHB). EDHB is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes nih.govnih.govmedchemexpress.comnih.govtargetmol.com. PHDs are iron-dependent enzymes that play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway nih.gov.
EDHB acts as a competitive inhibitor of PHDs, likely by mimicking the 2-oxoglutarate co-substrate nih.gov. By inhibiting PHDs, EDHB prevents the hydroxylation and subsequent degradation of the HIF-1α subunit, leading to its stabilization and the activation of downstream hypoxic response genes medchemexpress.comnih.gov. Given the structural similarity between this compound and EDHB, it is plausible that the former could also exhibit inhibitory activity towards PHDs or other related metalloenzymes. The amino group in place of a hydroxyl group would alter the electronic properties and binding interactions, potentially leading to a different inhibitory profile.
Molecular docking studies on other structurally related compounds, such as Ethyl 3,4,5-trihydroxybenzoate (B8703473) (gallic acid ethyl ester), have demonstrated notable binding affinity with enzymes like cyclooxygenase-2 (COX-2) and superoxide (B77818) dismutase (SOD) phcog.com. These studies highlight the potential for hydroxybenzoate derivatives to interact with the active sites of various enzymes, often through hydrogen bonding and hydrophobic interactions phcog.com. While these findings are for a different molecule, they underscore the potential for this compound to engage in similar enzymatic inhibition pathways.
Below is a table summarizing the inhibitory effects of EDHB on PHDs, which may serve as a model for the potential activity of this compound.
| Compound | Target Enzyme | Mechanism of Inhibition | Effect |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | Prolyl Hydroxylase Domain (PHD) Enzymes | Competitive inhibitor, substrate analog | Stabilization of HIF-1α |
Modulation of Cellular Signaling Cascades
The modulation of cellular signaling cascades by this compound can be inferred from the well-documented activities of its structural analog, Ethyl 3,4-dihydroxybenzoate (EDHB). EDHB has been shown to be a potent modulator of the hypoxia-inducible factor (HIF) signaling pathway medchemexpress.comnih.gov.
By inhibiting prolyl hydroxylase domain (PHD) enzymes, EDHB leads to the stabilization of the HIF-1α subunit under normoxic conditions medchemexpress.comnih.gov. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide array of genes involved in the cellular response to hypoxia. These include genes related to angiogenesis, erythropoiesis, glucose metabolism, and cell survival medchemexpress.comnih.gov.
Furthermore, EDHB has been observed to induce the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, although this induction may occur through a HIF-1α-independent mechanism nih.gov. The upregulation of HO-1 contributes to the cytoprotective effects of EDHB against oxidative stress nih.gov. EDHB has also been shown to regulate inflammatory responses by inhibiting the NF-κB pathway and to improve vascular permeability medchemexpress.com.
The potential for this compound to modulate these or similar signaling pathways is an area of active interest. The substitution of a hydroxyl group with an amino group would alter the molecule's electronic and steric properties, which could lead to differential effects on these signaling cascades.
The following table outlines the observed effects of EDHB on various cellular signaling pathways, providing a potential framework for the investigation of this compound's activities.
| Compound | Signaling Pathway | Effect | Downstream Consequences |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | HIF-1α Pathway | Stabilization of HIF-1α | Activation of hypoxia-responsive genes |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | Heme Oxygenase-1 (HO-1) Pathway | Upregulation of HO-1 expression | Enhanced antioxidant defense |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | NF-κB Pathway | Inhibition | Attenuation of inflammatory responses |
Structure Activity Relationship Sar Studies
Influence of Functional Groups (Amino, Hydroxyl, Ester) on Bioactivity
The bioactivity of Ethyl 3-amino-4-hydroxybenzoate is a composite of the contributions from its constituent functional groups: the amino, hydroxyl, and ester moieties. Each group plays a pivotal role in the molecule's interaction with biological targets, and alterations to these groups can significantly impact the pharmacological profile.
The amino group is a key determinant of the biological activity in many aminobenzoic acid derivatives. Its basicity and ability to form hydrogen bonds are crucial for receptor binding. Modification of the amino group, for instance, through the formation of Schiff bases, has been shown to generate compounds with antibacterial, antimycobacterial, and antifungal properties. The introduction of different substituents on the amino nitrogen can tune the electronic and steric properties of the molecule, thereby influencing its interaction with target enzymes or receptors. For instance, in a series of p-aminobenzoic acid (PABA) derivatives, modifications at the amino group led to the development of potent cholinesterase inhibitors. bohrium.comnih.gov
The hydroxyl group , particularly when attached to an aromatic ring, can significantly influence a molecule's bioactivity through several mechanisms. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The position of the hydroxyl group on the aromatic ring is critical; for example, in some classes of compounds, a hydroxyl group at a specific position is essential for maintaining antibacterial activity. researchgate.net Furthermore, the phenolic hydroxyl group can contribute to the antioxidant properties of a molecule. However, it can also be a site for metabolic modification, such as glucuronidation, which can lead to a decrease in activity and enhanced elimination from the body. nih.gov
The interplay of these three functional groups is complex. For example, the relative positions of the amino and hydroxyl groups can lead to intramolecular hydrogen bonding, which can affect the molecule's conformation and its interaction with a target. The electronic effects of these groups also influence the reactivity of the aromatic ring and the other functional groups.
Table 1: Influence of Functional Groups on Bioactivity
| Functional Group | Key Roles in Bioactivity | Examples of Influence |
|---|---|---|
| Amino Group | Hydrogen bonding, basicity, nucleophilicity | Formation of Schiff bases with antimicrobial activity; key for cholinesterase inhibition in PABA derivatives. bohrium.comnih.govmdpi.com |
| Hydroxyl Group | Hydrogen bond donor/acceptor, antioxidant | Essential for antibacterial activity in some compounds; site for metabolic conjugation. researchgate.netnih.gov |
| Ester Group | Modulates lipophilicity and pharmacokinetics | Used in prodrug design to improve absorption; hydrolyzed by esterases to release the active drug. researchgate.netnih.gov |
Impact of Fused Heterocyclic Nuclei on Antimicrobial Efficacy
The fusion of heterocyclic rings to the this compound scaffold is a common strategy to enhance antimicrobial activity. Heterocyclic compounds are known to exhibit a wide range of pharmacological properties, and their incorporation into a lead molecule can introduce new binding interactions with microbial targets, alter lipophilicity, and improve metabolic stability. encyclopedia.pubnih.govpnrjournal.com
The antimicrobial efficacy of such fused systems is highly dependent on the nature of the heterocyclic ring. For example, the fusion of a benzothiazole (B30560) ring system has been shown to yield compounds with potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govguilan.ac.ir The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as coordination sites for metal ions essential for bacterial enzyme function, or they can participate in hydrogen bonding with the active site of target proteins.
Similarly, the incorporation of other heterocyclic moieties such as pyrimidines, oxazolidinones, and triazoles has been explored. guilan.ac.irresearchgate.netresearchgate.net Pyrimidobenzothiazoles, for instance, have demonstrated biological activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The specific substitution pattern on the fused heterocyclic ring also plays a crucial role in determining the spectrum and potency of antimicrobial activity.
Table 2: Examples of Fused Heterocyclic Systems and their Antimicrobial Potential
| Fused Heterocycle | Potential Impact on Antimicrobial Efficacy |
|---|---|
| Benzothiazole | Can enhance activity against Gram-positive bacteria, including MRSA. nih.govguilan.ac.ir |
| Pyrimidine | Fusion can lead to broad-spectrum antibacterial activity. researchgate.netresearchgate.net |
| Oxazolidinone | Known class of protein synthesis inhibitors with activity against multidrug-resistant Gram-positive bacteria. guilan.ac.ir |
| Triazole | Can improve metabolic stability and introduce new binding interactions. |
Role of Lipophilicity and Spatial Orientation in Pharmacological Response (e.g., Anticonvulsant Activity, Enzyme Inhibition)
Lipophilicity , often expressed as the partition coefficient (log P), is a critical parameter for drugs targeting the central nervous system (CNS), such as anticonvulsants. nih.gov A certain degree of lipophilicity is required for a molecule to cross the blood-brain barrier. Studies on various series of compounds have shown a correlation between their lipophilicity and anticonvulsant activity. nih.govnih.gov For derivatives of this compound, modifying the structure to optimize lipophilicity could be a key strategy for developing CNS-active agents. For instance, the introduction of lipophilic substituents, such as halogen atoms or small alkyl groups, on the aromatic ring can enhance CNS penetration. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown.
Table 3: Influence of Physicochemical Properties on Pharmacological Response
| Property | Role in Pharmacological Response |
|---|---|
| Lipophilicity (log P) | Influences absorption, distribution (including CNS penetration), and metabolism. Crucial for anticonvulsant activity. nih.govnih.gov |
| Spatial Orientation | Determines the molecule's ability to bind to its target site. Influenced by stereochemistry and conformational flexibility. mdpi.comresearchgate.net |
Substrate Specificity and Inhibition Profiles in Enzyme Systems
Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzyme systems, and their substrate specificity and inhibition profiles provide valuable insights into their mechanism of action.
For instance, p-aminobenzoic acid derivatives have been designed and synthesized as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that are important targets in the treatment of Alzheimer's disease. bohrium.comnih.gov The inhibitory activity of these compounds depends on their ability to interact with the active site of the enzyme, often through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The substitution pattern on the aromatic ring and the nature of the groups attached to the amino and carboxyl functionalities are critical for determining the potency and selectivity of inhibition.
In another example, derivatives of 4-aminobenzohydrazide (B1664622) have been evaluated as inhibitors of fatty acid amide hydrolase (FAAH) , an enzyme involved in the degradation of endocannabinoids. brieflands.com The inhibition of FAAH can lead to analgesic and anxiolytic effects. The inhibitory potency of these compounds was found to be dependent on their ability to form key interactions with the catalytic triad (B1167595) of the enzyme.
Aminobenzoic acid derivatives have also been studied as inhibitors of dihydropteroate synthase , an enzyme in the folate biosynthesis pathway of microorganisms. nih.gov This is the mechanism of action of sulfonamide antibiotics, which act as competitive inhibitors of p-aminobenzoic acid. The ability of a compound to inhibit this enzyme is highly dependent on the presence of a p-aminobenzoyl moiety and the nature of the substituent on the carboxyl group. nih.gov
The study of how this compound and its derivatives interact with different enzyme systems can reveal their potential therapeutic applications and provide a basis for the design of more potent and selective inhibitors.
Table 4: Enzyme Inhibition by Aminobenzoic Acid Derivatives
| Enzyme Target | Therapeutic Area | Key Structural Features for Inhibition |
|---|---|---|
| Cholinesterases | Alzheimer's Disease | Specific substitution patterns on the aromatic ring and at the amino/carboxyl groups. bohrium.comnih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Pain, Anxiety | Ability to interact with the catalytic triad of the enzyme. brieflands.com |
| Dihydropteroate Synthase | Antibacterial | Presence of a p-aminobenzoyl moiety. nih.gov |
Preclinical Research and in Vivo Efficacy Studies
Anti-inflammatory Efficacy in Animal Models (e.g., Carrageenan-Induced Paw Edema)
Based on available scientific literature, no specific preclinical studies evaluating the anti-inflammatory efficacy of Ethyl 3-amino-4-hydroxybenzoate or its primary metabolite, 3-amino-4-hydroxybenzoic acid, using the carrageenan-induced paw edema model or other established animal models of inflammation have been identified.
Anticonvulsant Evaluation in Rodent Models (MES, scPTZ, Rotarod Test for Neurological Impairment)
There is currently no available data from preclinical rodent studies assessing the anticonvulsant potential of this compound. A review of existing research did not yield any studies utilizing standard screening models such as the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure model, or the rotarod test for neurological impairment.
Therapeutic Potential in Disease Models
Non-alcoholic Steatohepatitis (NASH) Fibrosis Amelioration
Significant preclinical evidence highlights the therapeutic potential of 3-amino-4-hydroxybenzoic acid (AHBA), the active form of this compound, in mitigating liver fibrosis associated with Non-alcoholic Steatohepatitis (NASH). In a key study, the efficacy of AHBA was assessed in a mouse model where NASH was induced through streptozotocin (B1681764) administration combined with a high-fat diet loading.
The research demonstrated that treatment with AHBA significantly ameliorated the fibrotic alterations within the liver tissue that were induced by the onset of NASH google.commdpi.com. While the compound effectively countered the progression of fibrosis, it did not alter other histological markers of NASH, such as hepatocellular steatosis, inflammatory cell infiltration, or the ballooning of hepatocytes google.commdpi.com. The study also noted that AHBA treatment considerably attenuated the increase in liver weight and alkaline phosphatase content associated with NASH progression google.commdpi.com. These findings underscore the potent anti-fibrotic activity of the compound in a preclinical NASH model. The proposed mechanism for this activity involves the inhibition of the phosphatase activity of soluble epoxy hydrolase google.commdpi.com.
Table 1: Effects of 3-amino-4-hydroxybenzoic acid (AHBA) in a Mouse Model of NASH
| Parameter | Observation in NASH Model | Effect of AHBA Treatment |
|---|---|---|
| Liver Fibrosis | Increased fibrotic alterations | Significantly ameliorated google.commdpi.com |
| Hepatocellular Steatosis | Present | Unaltered google.commdpi.com |
| Inflammatory Cell Infiltration | Present | Unaltered google.commdpi.com |
| Hepatocellular Ballooning | Present | Unaltered google.commdpi.com |
| Liver Weight | Increased | Attenuated increase google.commdpi.com |
| Alkaline Phosphatase | Increased | Attenuated increase google.commdpi.com |
Safety and Toxicity Profiling in Preclinical Settings (e.g., Neurotoxicity, Cytotoxicity against Normal Cells)
A thorough review of scientific literature did not identify specific preclinical studies focused on the safety and toxicity profile of this compound or 3-amino-4-hydroxybenzoic acid. Data regarding its potential for neurotoxicity or cytotoxicity against normal cell lines in a preclinical setting is not currently available.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization (IR, ¹H NMR, 2D NMR, Mass Spectrometry) for Structural Elucidation and Confirmation
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For instance, the IR spectrum of a related compound, 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, showed characteristic absorption bands for N-H (3284 cm⁻¹), Ar-H (3067 cm⁻¹), and a strong vibration for the carbonyl group (C=O) at 1733 cm⁻¹. scispace.com For Ethyl 3-amino-4-hydroxybenzoate, characteristic peaks would be expected for the O-H, N-H, C=O (ester), and C-O bonds, as well as aromatic C-H and C=C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and exchangeable protons from the -NH₂ and -OH groups. For example, the ¹H NMR spectrum of the related compound Ethyl 4-methylbenzoate shows signals for aromatic protons (δ 7.80 and 7.09 ppm), the quartet of the ethyl group's CH₂ (δ 4.24 ppm), and the triplet of its CH₃ (δ 1.26 ppm). rsc.org
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. In the structural elucidation of AHB18, a derivative of the parent acid 3,4-AHBA, key COSY and HMBC correlations were essential to confirm that a methine group was bound to a methyl group, a carbonyl, and the nitrogen of the 3,4-AHBA moiety. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, such as ESI-TOF (Electrospray Ionization-Time of Flight), provides highly accurate mass measurements. For example, a derivative of 3,4-AHBA, compound AHB119, was assigned the molecular formula C₉H₉NO₄ based on the observed [M+H]⁺ ion at m/z = 196.0604. nih.gov Another derivative, AHB18, was assigned the formula C₁₉H₁₈N₂O₃ from its [M+H]⁺ ion at m/z = 323.1396. nih.gov
Table 1: Representative Spectroscopic Data for Benzoate (B1203000) Derivatives
| Compound | Spectroscopic Technique | Observed Signals / m/z | Reference |
|---|---|---|---|
| Ethyl 4-methylbenzoate | ¹H NMR (300 MHz, CDCl₃) | δ 7.80 (d, 2H), 7.09 (d, 2H), 4.24 (q, 2H), 2.26 (s, 3H), 1.26 (t, 3H) | rsc.org |
| AHB119 (Acetylated 3,4-AHBA) | ESI-TOF MS | [M+H]⁺ at m/z = 196.0604 | nih.gov |
| AHB18 (3,4-AHBA derivative) | ESI-TOF MS | [M+H]⁺ at m/z = 323.1396 | nih.gov |
Chromatographic Methods (TLC, UPLC) for Reaction Monitoring and Purification
Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for the purification of the final products.
Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot on a silica (B1680970) plate. rsc.org It is also used to determine the appropriate solvent system for column chromatography purification.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique used for the analysis of complex mixtures. In the study of metabolites from S. argillaceus, UPLC analyses of culture extracts were used to reveal several new peaks corresponding to novel compounds when genes for the biosynthesis of 3,4-AHBA were overexpressed. nih.gov This demonstrates its utility in identifying new derivatives in complex biological matrices. Preparative High-Performance Liquid Chromatography (HPLC) is also employed for the purification of these compounds. nih.gov
Enzyme Activity Assays and Kinetic Studies
Understanding the enzymatic pathways involved in the biosynthesis of 3,4-AHBA, the core scaffold of this compound, is crucial for metabolic engineering and drug discovery. The biosynthesis of 3,4-AHBA involves several key enzymes whose activity can be studied. For instance, in the grixazone pathway, 3,4-AHBA is synthesized from primary metabolites by the enzymes GriI and GriH. scispace.com Following its formation, 3,4-AHBA is converted into an acyl-AMP intermediate by the AMP-binding protein GriC and subsequently reduced by GriD. nih.gov In the ahbamycin pathway, enzymes AhbH and AhbI are responsible for the biosynthesis of 3,4-AHBA, while AhbL2 is involved in its activation. nih.govnih.gov Enzyme activity assays for these proteins would typically measure the rate of substrate consumption or product formation to determine kinetic parameters like Kₘ and k꜀ₐₜ.
In Vitro Cell-Based Assays (e.g., Cell Viability, Cytotoxicity, Inflammation Markers)
In vitro cell-based assays are essential for evaluating the biological activity of compounds like this compound. While specific data for this exact compound is limited, studies on structurally similar molecules provide insight into the methodologies used. For example, a related compound, Ethyl 3,4,5-trihydroxybenzoate (B8703473) (gallic acid ethyl ester), was evaluated for its anti-inflammatory activity by its ability to inhibit cyclooxygenase-2 (COX-2) activity in a RAW 264.7 cell line. Such assays are critical for determining a compound's potential as a therapeutic agent by measuring its effects on specific cellular targets and pathways, including cell viability, cytotoxicity, and the expression of inflammation markers.
Computational Chemistry and Molecular Docking Simulations
Computational methods are powerful tools for predicting the interaction of small molecules with biological targets, guiding drug design and optimization.
Density Functional Theory (DFT): DFT calculations are used to evaluate the optimized geometrical parameters, vibrational frequencies, and electronic properties of molecules. nih.gov Such studies have been performed on the related compound ethyl 4-aminobenzoate (B8803810) to understand its molecular structure and properties. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. A study on Ethyl 3,4,5-trihydroxybenzoate used molecular docking to investigate its binding affinity with superoxide (B77818) dismutase (SOD) and COX-2 receptors, providing insights into its potential antioxidant and anti-inflammatory mechanisms. Similar simulations on 6-hydroxybenzothiazole-2-carboxamide derivatives were used to understand their structure-activity relationship as monoamine oxidase B (MAO-B) inhibitors. nih.gov These computational approaches can effectively screen potential biological targets for this compound.
Genome Mining and Biosynthesis Gene Cluster (BGC) Activation (for natural derivatives)
Genome mining is a powerful strategy for discovering novel natural products by identifying their biosynthetic gene clusters (BGCs) in microbial genomes. A chemically guided genome mining approach, based on the hypothesis that 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is a key intermediate, led to the discovery of the cremeomycin BGC. scispace.com
More recently, a genome mining strategy in Streptomyces argillaceus that searched for "Streptomyces Antibiotic Regulatory Proteins" (SARP) led to the discovery of a previously hidden BGC, the ahb cluster. nih.gov This 36.48 kb cluster contains 31 open reading frames, including genes for the biosynthesis of 3,4-AHBA (ahbH and ahbI), as well as various tailoring enzymes like oxygenases, reductases, and methyltransferases. nih.gov Activation of this cryptic cluster was achieved by overexpressing regulatory genes and creating mutants, leading to the production of a new family of metabolites derived from 3,4-AHBA, named ahbamycins. nih.gov
Metabolomics Analysis (e.g., LC/MS)
Metabolomics involves the comprehensive analysis of metabolites in a biological system. Liquid Chromatography/Mass Spectrometry (LC/MS) is a cornerstone technique in this field. In the investigation of the activated ahb gene cluster, UPLC coupled with mass spectrometry was used to analyze the metabolite profiles of S. argillaceus cultures. nih.gov This approach allowed for the detection and subsequent structural elucidation of the novel ahbamycins. The combination of high-resolution chromatography (UPLC) for separation and high-accuracy mass spectrometry (ESI-TOF MS) for identification is essential for characterizing novel natural products and understanding metabolic pathways. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Applications
The structural features of Ethyl 3-amino-4-hydroxybenzoate, specifically its amino and hydroxyl groups, suggest a potential for biological activity and its exploration in drug discovery. smolecule.com While it is a derivative of 3-amino-4-hydroxybenzoate (3,4-AHBA), which is known to be a precursor to compounds with antibiotic and antitumor activity, the specific therapeutic applications of the ethyl ester form are still under investigation. nih.govnih.gov
Recent research has focused on using 3-amino-4-hydroxybenzoate as a starting material for the synthesis of novel compounds with potential therapeutic effects. For instance, a new class of 1,2,4-triazolo-1,3,4-thiadiazoles derived from 3-amino-4-hydroxybenzoate has been synthesized and shown to possess significant anticonvulsant activity in animal models, comparable to standard drugs like phenytoin (B1677684) and carbamazepine. orientjchem.org Another study synthesized a series of novel 4,5-disubstituted-1,2,4-triazoles starting from mthis compound, which also demonstrated potent anticonvulsant effects with low neurotoxicity. semanticscholar.org These findings highlight the potential of the core 3-amino-4-hydroxybenzoate structure as a scaffold for developing new therapeutic agents.
The exploration of novel therapeutic applications could extend to areas such as:
Antimicrobial Agents: Given that the parent compound is a precursor to antibiotics, investigating the direct antimicrobial properties of this compound and its derivatives is a logical next step.
Anticancer Agents: The link to antitumor compounds warrants investigation into the cytotoxic effects of this compound against various cancer cell lines. nih.gov
Enzyme Inhibitors: The molecule's structure suggests it could interact with enzyme active sites, making it a candidate for the development of specific enzyme inhibitors.
Development of New Chemical Entities via Combinatorial Biosynthesis
The discovery of the "ahb" gene cluster in Streptomyces argillaceus, responsible for the biosynthesis of metabolites derived from 3-amino-4-hydroxybenzoate (3,4-AHBA), has opened up exciting possibilities for generating new chemical entities through combinatorial biosynthesis. nih.govnih.gov This approach involves combining genes from different biosynthetic pathways to create novel hybrid compounds.
A notable success in this area was the identification of a new hybrid compound, AHB18, which resulted from the metabolic crosstalk between the AHB and the argimycin P pathways. nih.govnih.gov This was achieved by overexpressing specific genes involved in the synthesis and activation of 3,4-AHBA. nih.govnih.gov This demonstrates the feasibility of using combinatorial biosynthesis to create novel molecular scaffolds based on the 3,amino-4-hydroxybenzoate core.
Further research in this area could involve:
Heterologous Expression: Expressing the "ahb" gene cluster in different host organisms could lead to the production of novel ahbamycin analogs.
Pathway Engineering: Modifying the biosynthetic pathway by introducing or deleting specific genes could generate a library of new compounds with diverse biological activities. google.com For example, introducing mutations into the griI or griH genes, which are involved in the biosynthesis of 3-amino-4-hydroxybenzoic acid, can be achieved through techniques like error-prone PCR and DNA shuffling. google.com
Precursor-Directed Biosynthesis: Feeding unnatural precursor analogs to the engineered strains could result in the production of novel "unnatural" natural products.
Optimization of Analogs for Enhanced Efficacy and Safety
The optimization of analogs of this compound is a crucial step in translating its potential into effective and safe therapeutic agents. This process involves systematically modifying the chemical structure to improve its pharmacological properties.
Structure-activity relationship (SAR) studies are essential for this optimization. For example, in the development of retinoid X receptor (RXR) agonists, introducing halogen or alkyl groups at specific positions on a core structure significantly enhanced potency. nih.gov Similarly, modifying the ester group of this compound could impact its reactivity and solubility. For instance, ethyl derivatives are generally less reactive in nucleophilic substitutions compared to their methyl counterparts.
Key strategies for analog optimization include:
Modification of the Ester Group: Synthesizing and evaluating a series of alkyl esters (e.g., methyl, propyl, butyl) could fine-tune the compound's solubility, stability, and pharmacokinetic profile.
Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the benzene ring can modulate the compound's electronic properties and biological activity.
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can lead to improved efficacy and reduced toxicity.
A study on novel peptides and peptide derivatives highlights the use of conjugation with amino acids or peptides as a tool to enhance the therapeutic properties of bioactive molecules. nih.gov This approach could also be applied to this compound to improve its targeting and bioavailability.
Elucidation of Undiscovered Mechanisms of Action
While the parent compound, 3-amino-4-hydroxybenzoate, is a known precursor in antibiotic and antitumor pathways, the specific molecular mechanisms of action for this compound and its derivatives are largely unknown. nih.govnih.gov Understanding how these compounds interact with biological systems at a molecular level is critical for their rational development as therapeutic agents.
Future research should focus on:
Target Identification: Utilizing techniques such as affinity chromatography, and proteomics to identify the specific cellular proteins that bind to this compound.
Pathway Analysis: Investigating the effects of the compound on various cellular signaling pathways to understand its broader biological impact.
Structural Biology: Determining the crystal structure of the compound bound to its target protein can provide detailed insights into the mechanism of action and guide further drug design.
The discovery that metabolites derived from 3,4-AHBA have antibiotic and antitumor activity suggests that these compounds may interfere with essential cellular processes in pathogens or cancer cells. nih.gov Elucidating these mechanisms will be a key area of future research.
Investigating Proteomics Research Applications
This compound and its analogs are categorized as biochemicals for proteomics research. smolecule.comscbt.com Proteomics, the large-scale study of proteins, can be a powerful tool to understand the biological effects of small molecules.
Potential applications in proteomics research include:
Chemical Probes: Modified versions of this compound could be used as chemical probes to label and identify specific proteins or protein families.
Differential Proteomics: Comparing the proteomes of cells treated with and without the compound can reveal changes in protein expression and post-translational modifications, providing clues about its mechanism of action.
Target Deconvolution: Proteomics can be used to identify the molecular targets of bioactive compounds, helping to elucidate their therapeutic and toxic effects.
While the compound is listed in research databases for proteomics applications, the specific details of its role are not yet well-defined, indicating a need for further investigation. smolecule.com
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-4-hydroxybenzoate, and how are reaction conditions optimized?
this compound is typically synthesized via oxidative dimerization of substituted benzoate derivatives. For example, one method involves reacting this compound with 2-(N-methylamino)phenol under oxidative conditions to form phenoxazinone derivatives . Key parameters include solvent choice (e.g., ethanol), reflux duration (4–6 hours), and catalytic agents (e.g., acetic acid). Reaction optimization involves monitoring yield via HPLC or TLC and adjusting temperature/pH to minimize side products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Structural validation requires a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and amine/hydroxyl proton environments.
- FT-IR to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion confirmation (C₉H₁₁NO₃, exact mass 181.0743). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How is the purity of this compound validated for pharmacological studies?
Purity assessment employs:
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Melting point determination (compare to literature values, e.g., 208°C for related derivatives ).
- Elemental analysis to verify C, H, N, O percentages within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in spectroscopic interpretations of this compound derivatives?
X-ray crystallography provides unambiguous bond-length and angle data, critical when NMR signals overlap (e.g., amine vs. hydroxyl protons). For example, SHELXL refinement can resolve disorder in the ester group or hydrogen-bonding networks. Recent studies used Olex2/SHELXT to clarify torsional angles in similar benzoate esters, addressing contradictions in proposed tautomeric forms .
Q. What mechanistic insights explain the compound’s antioxidant activity in DPPH/ABTS assays?
this compound exhibits radical scavenging via:
- Electron donation from the aromatic amine and hydroxyl groups.
- Synergistic stabilization of radicals through intramolecular H-bonding between -NH₂ and -OH . At 0.0125 mg/mL, >75% DPPH scavenging is observed, with ABTS activity >90% . Methodological considerations include solvent polarity effects (e.g., ethanol vs. DMSO) and pH-dependent protonation states altering redox potential.
Q. How does 3-amino-4-hydroxybenzoate 4-O-methyltransferase interact with this compound in biosynthesis pathways?
The enzyme (EC 2.1.1.380) catalyzes methylation at the 4-hydroxy position using S-adenosylmethionine (SAM). Kinetic studies reveal competitive inhibition by SAM analogs, with Kₘ values ~50 µM for the substrate . Crystallographic docking simulations (using programs like AutoDock Vina) can map active-site interactions, guiding mutagenesis to alter substrate specificity.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
